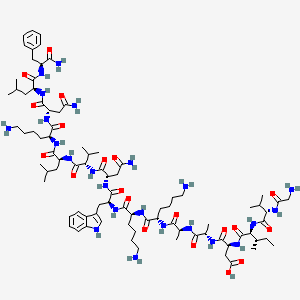

Gvidaakkvvnvlknlf-(NH2)

Description

Gvidaakkvvnvlknlf-(NH2) is a synthetic peptide or polymer characterized by a terminal -NH2 (amine) functional group. Such compounds are typically engineered for applications requiring strong chelation, surface modification, or catalytic activity. The -NH2 group plays a critical role in pH-dependent interactions, enabling applications in chemical mechanical polishing (CMP), adsorption, and corrosion inhibition .

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GVIDAAKKVVNVLKNLP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar NH2-Functionalized Compounds

Ethylenediamine (H2N-CH2-CH2-NH2)

Ethylenediamine, a small molecule with dual -NH2 groups, is widely used as a chelator and pH modulator in CMP. Key comparative findings:

- CMP Performance :

- Ethylenediamine forms protective Fe³⁺-amine complexes on steel surfaces at pH 10.0, reducing material removal rate (MRR) to 21 nm/min (vs. 275 nm/min at pH 2.0) and improving surface roughness (Ra ≤ 1.9 nm) .

- In contrast, Gvidaakkvvnvlknlf-(NH2) likely exhibits slower MRR due to its larger molecular size, which may hinder surface diffusion. However, its multiple -NH2 groups could enhance film adhesion and corrosion resistance in alkaline environments.

- pH Sensitivity :

Graphene Oxide Modified with Ethylenediamine (GO-EDA)

GO-EDA, a nanocomposite with grafted -NH2 groups, excels in heavy metal adsorption. Comparative insights:

- Adsorption Efficiency: GO-EDA achieves >99% removal of Pb²⁺, Hg²⁺, and Cu²⁺ at 1–5 mg/dm³ concentrations, outperforming non-functionalized graphene oxide . Gvidaakkvvnvlknlf-(NH2) could rival GO-EDA in adsorption capacity if its peptide backbone provides additional binding sites. However, its solubility and accessibility to metal ions may limit performance in aqueous systems.

- Synthesis Complexity :

Polyethyleneimine (PEI)

- Metal Chelation : PEI’s branched structure enables high Cu²⁺ and Fe³⁺ adsorption (~95% efficiency). Gvidaakkvvnvlknlf-(NH2) may achieve similar results but with lower environmental persistence due to biodegradability.

Comparative Data Table

*For 1–5 mg/dm³ metal ion concentrations.

Research Findings and Implications

- NH2 Group Reactivity : Ethylenediamine and GO-EDA demonstrate that -NH2 groups enhance metal coordination and surface passivation. Gvidaakkvvnvlknlf-(NH2)’s larger structure may amplify these effects but introduce kinetic limitations .

- Environmental Applications : GO-EDA’s high adsorption efficiency for Pb²⁺ and Hg²⁺ sets a benchmark. Gvidaakkvvnvlknlf-(NH2) could fill niche roles in selective ion capture but requires cost-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.